molecular formula C14H10BrNO2S B5717873 2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol

2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol

Cat. No.: B5717873
M. Wt: 336.21 g/mol
InChI Key: UYUXHIZJHFRKEY-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a benzothiazole ring fused with a phenol group, substituted with bromine and methoxy groups.

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been found to inhibit certain enzymes, such as tyrosine-protein phosphatase non-receptor type 1, which is involved in various cellular signaling pathways . Additionally, this compound has shown potential in binding to proteins involved in oxidative stress responses, thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, the compound has been shown to inhibit tyrosine-protein phosphatase non-receptor type 1, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained modulation of cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to affect the activity of enzymes involved in oxidative stress responses, thereby influencing metabolic flux and metabolite levels . Additionally, this compound can modulate the expression of genes encoding metabolic enzymes, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to particular organelles . The subcellular distribution of the compound can significantly impact its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by bromination and methoxylation reactions. One common method involves the use of 2-aminobenzenethiol and 4-bromo-2-hydroxy-3-methoxybenzaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction times. These methods are designed to be efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol
  • 2-(1,3-Benzothiazol-2-yl)-4-fluorophenol
  • 2-(1,3-Benzothiazol-2-yl)-4-iodophenol

Uniqueness

2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c1-18-11-7-8(15)6-9(13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUXHIZJHFRKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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